N-(4-methylbenzyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide
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Overview
Description
N-[(4-METHYLPHENYL)METHYL]-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-METHYLPHENYL)METHYL]-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine and pyridazine rings, followed by the introduction of the thiophene group. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of the Pyridazine Ring: This step may involve the condensation of hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Thiophene Group: This can be done through cross-coupling reactions such as Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(4-METHYLPHENYL)METHYL]-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound may be susceptible to oxidation reactions, particularly at the thiophene moiety.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[(4-METHYLPHENYL)METHYL]-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: This compound is being explored for its potential as an acetylcholinesterase (AChE) inhibitor, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Biological Research: The compound’s ability to interact with various biological targets makes it a valuable tool for studying enzyme inhibition and receptor binding.
Industrial Applications: Its unique chemical structure may also find applications in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of N-[(4-METHYLPHENYL)METHYL]-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, as an AChE inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft. This can enhance cholinergic transmission and improve cognitive function in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
N-[(4-METHOXYPHENYL)METHYL]-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE: This compound has a methoxy group instead of a methyl group on the phenyl ring, which may affect its binding affinity and activity.
N-[(4-CHLOROPHENYL)METHYL]-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE: The presence of a chlorine atom can influence the compound’s electronic properties and reactivity.
Uniqueness
N-[(4-METHYLPHENYL)METHYL]-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its potential as an AChE inhibitor sets it apart from other similar compounds and highlights its significance in medicinal chemistry research .
Properties
Molecular Formula |
C22H24N4OS |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H24N4OS/c1-16-4-6-17(7-5-16)15-23-22(27)18-10-12-26(13-11-18)21-9-8-19(24-25-21)20-3-2-14-28-20/h2-9,14,18H,10-13,15H2,1H3,(H,23,27) |
InChI Key |
MEULPXGUNQTVME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4 |
Origin of Product |
United States |
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